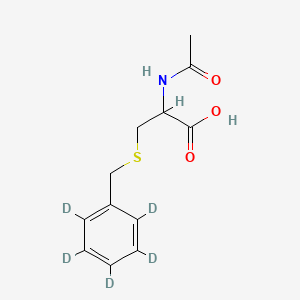

N-Acetyl-S-benzyl-2,3,4,5,6-d5-DL-cysteine

Descripción

Contextualization of Deuterated Cysteine Derivatives in Biochemical Studies

Cysteine is a pivotal amino acid, and its derivatives play crucial roles in numerous biological processes. The thiol group of cysteine is highly reactive and essential for the structure and function of many proteins, including the formation of disulfide bridges that stabilize protein tertiary structures. bachem.comorganic-chemistry.orgacs.org In biochemical research, understanding the precise mechanisms and pathways involving cysteine and its metabolites is fundamental.

The use of deuterated compounds, including cysteine derivatives, has become a significant strategy in these investigations. nih.gov Deuteration, the replacement of hydrogen atoms with deuterium (B1214612), offers several advantages. Because deuterium has a greater mass than hydrogen, the carbon-deuterium bond is stronger than the carbon-hydrogen bond. This "kinetic isotope effect" can slow down metabolic reactions at the site of deuteration. nih.gov By strategically placing deuterium atoms on a molecule, researchers can probe metabolic pathways and study the mechanisms of enzymes. acs.orgnih.gov

Deuterated amino acids are particularly useful for:

Elucidating Enzyme Mechanisms: Tracking the fate of deuterium-labeled substrates can reveal intricate details about enzymatic reactions. nih.gov

Metabolite Tracking: Following the incorporation of labeled amino acids into larger biomolecules helps in mapping metabolic and biosynthetic pathways. diagnosticsworldnews.comnih.gov

Structural Analysis: In techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, selective deuteration can simplify complex spectra, aiding in the structural determination of proteins and peptides. nih.gov

Pharmacokinetic Studies: Deuteration can alter the metabolic profile of drug candidates, potentially extending their half-life in the body, which is a key area of investigation in drug development. medchemexpress.comnih.gov

Significance of N-Acetyl-S-benzyl-2,3,4,5,6-d5-DL-cysteine as a Stable Isotope Standard

This compound is primarily significant as a stable isotope-labeled internal standard. medchemexpress.comlgcstandards.com In quantitative analytical techniques, especially those coupled with mass spectrometry (MS), an internal standard is crucial for accurate and precise measurements. diagnosticsworldnews.comnih.gov An ideal internal standard behaves chemically and physically like the analyte of interest but is isotopically distinct, allowing it to be distinguished by the detector.

The five deuterium atoms on the phenyl ring of this compound give it a molecular weight that is 5 mass units higher than its unlabeled form. lgcstandards.com When added to a biological sample, it co-elutes with the endogenous or unlabeled compound during chromatographic separation but is detected as a separate ion in the mass spectrometer. acs.org This allows researchers to correct for variations in sample preparation and instrument response, leading to highly reliable quantification. diagnosticsworldnews.comacs.org This compound is used as a reactant in the preparation of potent HIV-1 protease inhibitors.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H10D5NO3S | lgcstandards.com |

| Molecular Weight | 258.35 g/mol | lgcstandards.com |

| Isotopic Enrichment | 99 atom % D | cdnisotopes.com |

| Unlabeled CAS Number | 19538-71-7 | lgcstandards.comcdnisotopes.comqmx.com |

| Purity | >95% (HPLC) | lgcstandards.com |

Overview of Research Paradigms Utilizing Isotope-Labeled Biomolecules

Key research areas include:

Metabolomics: This field involves the comprehensive study of metabolites within a biological system. Stable isotope labeling is used to trace metabolic fluxes and delineate complex metabolic pathways. prnewswire.comsilantes.com By introducing a labeled compound, scientists can track its transformation through various biochemical reactions. diagnosticsworldnews.com

Proteomics: Isotope labeling is fundamental to quantitative proteomics. silantes.com Techniques like Isotope-Coded Affinity Tags (ICAT), which specifically label cysteine residues, use stable isotopes to compare protein abundance between different samples accurately. silantes.comnih.gov

Drug Discovery and Development: Stable isotopes are used throughout the drug development process. chemscene.com They are critical in absorption, distribution, metabolism, and excretion (ADME) studies, helping to determine a drug's fate in the body and identify its metabolites. acs.org

Structural Biology: Techniques like NMR spectroscopy and X-ray crystallography benefit greatly from isotope labeling. silantes.com Incorporating isotopes like deuterium, carbon-13, and nitrogen-15 (B135050) helps in solving the three-dimensional structures of complex biomolecules like proteins and nucleic acids. prnewswire.comsilantes.com

Table 2: Applications of Isotope-Labeled Biomolecules in Research

| Research Paradigm | Description | Key Techniques |

|---|---|---|

| Metabolomics | Study of metabolic pathways, fluxes, and regulation. silantes.com | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) diagnosticsworldnews.comacs.org |

| Proteomics | Quantitative analysis of protein expression and modification. silantes.com | Isotope-Coded Affinity Tag (ICAT), Stable Isotope Labeling by Amino acids in Cell culture (SILAC) silantes.com |

| Drug Development | Investigation of pharmacokinetics (ADME) and metabolic pathways of new drugs. acs.org | Liquid Chromatography-Mass Spectrometry (LC-MS) acs.org |

| Structural Biology | Determination of the 3D structure of biomolecules. silantes.com | Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography silantes.com |

| Environmental Science | Tracing nutrient cycling and microbial activity in ecosystems. silantes.com | Isotope Ratio Mass Spectrometry silantes.com |

Structure

3D Structure

Propiedades

Fórmula molecular |

C12H15NO3S |

|---|---|

Peso molecular |

258.35 g/mol |

Nombre IUPAC |

2-acetamido-3-[(2,3,4,5,6-pentadeuteriophenyl)methylsulfanyl]propanoic acid |

InChI |

InChI=1S/C12H15NO3S/c1-9(14)13-11(12(15)16)8-17-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/i2D,3D,4D,5D,6D |

Clave InChI |

BJUXDERNWYKSIQ-VIQYUKPQSA-N |

SMILES isomérico |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CSCC(C(=O)O)NC(=O)C)[2H])[2H] |

SMILES canónico |

CC(=O)NC(CSCC1=CC=CC=C1)C(=O)O |

Origen del producto |

United States |

Synthetic Pathways and Isotopic Incorporation of N Acetyl S Benzyl 2,3,4,5,6 D5 Dl Cysteine

Strategies for Benzyl (B1604629) Deuteration (d5-incorporation)

The foundational step in synthesizing the target molecule is the preparation of a benzyl group with five deuterium (B1214612) atoms (a d5-benzyl group). This is typically achieved by starting with a deuterated benzene (B151609) ring. A common precursor is d6-benzene, which can be subjected to reactions to introduce a CH2 group, or more directly, a deuterated aromatic hydrocarbon can be used to synthesize a deuterated benzyl halide. researchgate.netscispace.com

One established method involves the direct synthesis of a benzyl bromide compound from an isotope-labeled benzene ring. scispace.com This approach is advantageous as it utilizes basic labeled aromatic hydrocarbons as the starting material in a one-step synthesis, which can be simpler and safer. scispace.com For instance, d5-toluene can be a key intermediate. The bromination of d5-toluene, often under free-radical conditions (e.g., using N-bromosuccinimide and a radical initiator), would yield d5-benzyl bromide. This deuterated benzyl halide then becomes the key reagent for the subsequent S-alkylation step.

Chemoenzymatic methods have also been explored for stereospecific isotopic labeling of benzyl alcohol, which can then be converted to the corresponding benzyl halide. nih.govnih.govresearchgate.net These methods can offer high levels of isotopic and enantiomeric purity. nih.govnih.gov

Approaches to S-Benzylation and N-Acetylation in Cysteine Analogues

The synthesis of N-acetyl-S-benzyl-cysteine analogues involves two main transformations: the S-alkylation of the cysteine thiol group and the N-acetylation of the amino group. These steps can be performed in a sequential manner.

S-Benzylation: The introduction of the benzyl group onto the sulfur atom of cysteine is a standard S-alkylation reaction. researchgate.netnih.gov This is typically achieved by reacting a cysteine derivative with a benzyl halide, such as the d5-benzyl bromide prepared in the previous step. The reaction is often carried out in the presence of a base to deprotonate the thiol group, making it a more potent nucleophile. researchgate.net Methodologies have been developed to perform this alkylation on cysteine derivatives that can be later used in peptide synthesis or directly on peptides containing a free cysteine residue. nih.gov The use of protecting groups, such as the Fmoc group on the nitrogen, can be employed during this process to ensure selectivity. chemimpex.com

N-Acetylation: The acetylation of the amino group of the S-benzyl-cysteine intermediate is the final step in forming the core structure of the target molecule. uomustansiriyah.edu.iq A common and straightforward method for N-acetylation is the use of acetic anhydride (B1165640). uomustansiriyah.edu.iq This reaction can be catalyzed by acid. uomustansiriyah.edu.iq Alternatively, other acetylating agents like acetyl chloride can be used, often in the presence of a base. More recent methods have utilized N-acylbenzotriazoles as effective acylation agents to form the peptide-like bond with the cysteine amino acid, offering a potentially high-yield, single-batch process. mdpi.comresearchgate.net

A synthetic route could start with L-cysteine, which is first S-benzylated using the prepared d5-benzyl bromide. The resulting S-benzyl-d5-L-cysteine is then N-acetylated using acetic anhydride or another suitable acetylating agent to yield the final product, N-Acetyl-S-benzyl-d5-L-cysteine. ebi.ac.uk

Optimization of Stereochemical Control for DL-Cysteine Derivative Synthesis

The target compound is a DL-cysteine derivative, indicating a racemic mixture of the D and L enantiomers. The synthesis of racemic or DL-cysteine derivatives can be approached in a few ways. One common method is to start with racemic starting materials. Alternatively, racemization can be induced during the synthesis.

For instance, S-benzyl-L-cysteine can be racemized using a dilute aqueous sodium hydroxide (B78521) solution. acs.org However, attempts to hydrolyze 5-benzylmercaptomethylhydantoin, another potential intermediate, have sometimes resulted in decomposition rather than the desired S-benzyl-DL-cysteine. acs.org

A modified Strecker synthesis provides another route to S-benzyl-DL-cysteine. acs.org This involves the reaction of benzylmercaptoacetaldehyde with sodium bisulfite and sodium cyanide, followed by treatment with ammonia (B1221849) and subsequent hydrolysis. acs.org The synthesis of cysteine-containing peptides can be susceptible to racemization, particularly when using certain bases during coupling reactions. bachem.comnih.gov While often considered a side reaction to be minimized in stereospecific synthesis, these conditions could be optimized to intentionally produce a racemic mixture. bachem.com For the synthesis of N-Acetyl-S-benzyl-2,3,4,5,6-d5-DL-cysteine, starting with DL-cysteine or racemizing an enantiomerically pure intermediate like S-benzyl-L-cysteine before or after the introduction of the deuterated benzyl group would yield the desired racemic product.

Analytical Verification of Isotopic Enrichment and Structural Integrity

Mass spectrometry (MS) is a powerful tool for confirming the successful incorporation of deuterium atoms due to the resulting mass shift. wikipedia.org The molecular weight of the deuterated compound will be higher than its non-deuterated counterpart. For this compound, the expected molecular weight is approximately 258.35 g/mol , compared to 253.32 g/mol for the non-deuterated form. scbt.com

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a related technique that provides information on the number of incorporated deuterium atoms by measuring the mass increase of the molecule or its fragments. nih.govyoutube.comyoutube.com In the analysis of the synthesized compound, the mass spectrum would show a peak corresponding to the mass of the d5-labeled molecule. The isotopic distribution of this peak can be analyzed to determine the level of deuterium incorporation. rockefeller.edu By comparing the mass spectra of the deuterated and non-deuterated standards, the degree of isotopic enrichment can be accurately quantified. nih.govresearchgate.net

| Compound | Molecular Formula | Expected Molecular Weight (g/mol) | Key Differentiator |

|---|---|---|---|

| N-Acetyl-S-benzyl-DL-cysteine | C12H15NO3S | 253.32 scbt.com | Standard mass |

| This compound | C12H10D5NO3S | 258.35 | Mass increase of ~5 Da due to 5 deuterium atoms |

While mass spectrometry confirms the mass increase due to deuteration, Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for verifying the specific positions of the deuterium labels. wikipedia.orgrug.nl

¹H NMR (Proton NMR): In the ¹H NMR spectrum of the deuterated compound, the signals corresponding to the protons on the benzyl ring (positions 2, 3, 4, 5, and 6) would be absent or significantly reduced in intensity. youtube.comlibretexts.org This disappearance of signals is a clear indication that deuterium atoms have replaced the hydrogen atoms at these positions. youtube.com

²H NMR (Deuterium NMR): A deuterium NMR spectrum provides direct evidence of the deuterium labels. wikipedia.orgmagritek.com A strong peak corresponding to the deuterated benzyl group would be observed, confirming the presence and chemical environment of the deuterium atoms. researchgate.netwikipedia.orgsigmaaldrich.com The chemical shift in the ²H NMR spectrum is similar to that in the ¹H NMR spectrum, allowing for the assignment of the signal to the aromatic ring. wikipedia.org For highly enriched compounds, ²H NMR is a particularly effective technique for structure verification. sigmaaldrich.com The analysis of both ¹H and ²H NMR spectra provides comprehensive confirmation of the successful and position-specific isotopic labeling of the benzyl group. nih.gov

| Technique | Expected Observation for this compound | Information Gained |

|---|---|---|

| ¹H NMR | Absence or significant reduction of signals in the aromatic region (benzyl protons). youtube.com | Confirms replacement of protons with deuterium on the benzyl ring. |

| ²H NMR | Presence of a strong signal in the aromatic region. wikipedia.orgsigmaaldrich.com | Directly detects the incorporated deuterium atoms and confirms their location on the benzyl ring. researchgate.net |

Advanced Analytical Methodologies Employing N Acetyl S Benzyl 2,3,4,5,6 D5 Dl Cysteine

Development of Quantitative Assays using Stable Isotope Dilution Mass Spectrometry (SIDMS)

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a powerful technique for the precise quantification of analytes and is considered a gold standard in analytical chemistry, particularly for DNA adduct analysis and metabolomics. nih.gov The methodology involves the addition of a known quantity of a stable isotope-labeled version of the analyte to a sample. This labeled compound, such as N-Acetyl-S-benzyl-2,3,4,5,6-d5-DL-cysteine, serves as an ideal internal standard. ckisotopes.com

The fundamental principle of SIDMS lies in the near-identical physicochemical properties of the labeled internal standard and the corresponding unlabeled (native) analyte. During sample preparation, which can include extraction, cleanup, and derivatization, any loss of analyte will be accompanied by a proportional loss of the internal standard. When the sample is analyzed by mass spectrometry, the instrument distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio difference. nih.govckisotopes.com Because the quantification is based on the ratio of the signal from the native analyte to that of the known amount of added internal standard, the method effectively corrects for variations in sample recovery and instrumental response. nih.gov

The use of this compound, which has five deuterium (B1214612) atoms on the benzyl (B1604629) ring, provides a significant mass shift from the native compound, ensuring clear mass spectrometric distinction without isotopic crosstalk. This high degree of deuteration makes it an excellent tool for developing highly accurate and precise quantitative assays for its non-labeled counterpart, N-acetyl-S-benzyl-cysteine, which is a mercapturic acid and a potential biomarker for exposure to certain xenobiotics. The development of these assays is crucial in fields like toxicology, clinical diagnostics, and metabolic research. ckisotopes.com

Application as an Internal Standard in Liquid Chromatography-Mass Spectrometry (LC-MS) Protocols

In modern bioanalytical laboratories, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying trace levels of compounds in complex mixtures. The use of a stable isotope-labeled internal standard is paramount for achieving reliable and accurate results. researchgate.netnih.gov this compound is ideally suited for this role in the analysis of N-acetyl-S-benzyl-cysteine and related compounds.

An ideal internal standard should co-elute with the analyte and exhibit similar ionization behavior in the mass spectrometer's source. researchgate.net Deuterated standards like this compound fulfill these criteria exceptionally well. semanticscholar.org While deuterium substitution can sometimes lead to a slight shift in chromatographic retention time, where the deuterated compound elutes slightly earlier than the native compound, this effect is generally minimal and manageable. nih.govchromforum.org The primary function of the internal standard is to compensate for variability during the analytical process, including fluctuations in extraction recovery, injection volume, and, most importantly, matrix effects—the suppression or enhancement of analyte ionization caused by co-eluting matrix components. researchgate.netsemanticscholar.org

Method Development for Specific Metabolites or Biomarkers

The development of an LC-MS/MS method using this compound as an internal standard involves several critical steps. The goal is to create a robust, sensitive, and specific assay for the target analyte, such as a mercapturic acid biomarker.

Key development stages include:

Mass Spectrometry Tuning : The mass spectrometer is tuned to optimize the detection of both the analyte and the internal standard. This involves selecting the appropriate ionization mode (e.g., electrospray ionization, ESI) and polarity (positive or negative). For quantification, Multiple Reaction Monitoring (MRM) is typically used, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard, ensuring high selectivity. nih.govmdpi.com

Chromatographic Separation : A suitable liquid chromatography column and mobile phase are selected to achieve good chromatographic peak shape and retention time, and to separate the analyte from potential interferences in the sample matrix. mdpi.comrjptonline.org

Sample Preparation : An efficient extraction technique, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is developed to isolate the analyte and internal standard from the sample matrix (e.g., plasma, urine). rjptonline.org The internal standard is added at the very beginning of this process to account for any analyte loss.

The table below outlines typical parameters for an LC-MS/MS method developed for a small molecule using a deuterated internal standard, analogous to a method employing this compound.

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| Chromatography Column | C18 Reverse-Phase (e.g., 150 x 4.6mm, 5µm) | Separation of analyte from matrix components. rjptonline.org |

| Mobile Phase | Gradient of aqueous solvent (e.g., 0.1% Formic Acid in Water) and organic solvent (e.g., Methanol or Acetonitrile). mdpi.comrjptonline.org | Elution of the analyte from the LC column. |

| Flow Rate | 0.3 - 1.0 mL/min | Controls the speed of the mobile phase and analyte elution. rjptonline.org |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | Generates charged ions from the analyte for MS detection. rjptonline.org |

| MS Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. nih.gov |

| Example MRM Transition (Analyte) | [M+H]⁺ → Product Ion | Specific detection of the target analyte. |

| Example MRM Transition (Internal Standard) | [M+D₅+H]⁺ → Product Ion | Specific detection of the deuterated internal standard. |

Validation of Analytical Procedures (Accuracy, Precision, Linearity, Matrix Effects)

Once an LC-MS/MS method is developed, it must be rigorously validated to ensure its reliability for its intended purpose. The use of this compound is integral to passing validation criteria, which typically follow guidelines from regulatory agencies.

The core validation parameters include:

Accuracy : The closeness of the measured concentration to the true concentration. It is assessed by analyzing quality control (QC) samples at different concentrations and is often expressed as the percentage of relative error (%RE). nih.gov

Precision : The degree of agreement among individual measurements when the procedure is applied repeatedly. It is evaluated at both the intra-day and inter-day levels and expressed as the relative standard deviation (%RSD). nih.gov

Linearity : The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is determined by a calibration curve and evaluated by the correlation coefficient (r²) or coefficient of determination (R²), which should ideally be close to 1.0. rjptonline.org

Matrix Effect : The assessment of the suppressive or enhancing effect of the sample matrix on the analyte's ionization. The co-eluting, stable isotope-labeled internal standard is the most effective tool to compensate for these effects. semanticscholar.org

Limit of Quantification (LOQ) : The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. mdpi.com

The following table summarizes typical validation results for a well-developed LC-MS/MS method using a deuterated internal standard.

| Validation Parameter | Typical Acceptance Criteria | Example Finding |

|---|---|---|

| Linearity (r²) | > 0.99 | r² = 0.9963 rjptonline.org |

| Accuracy (%RE) | Within ±15% (±20% at LOQ) | -5.9% to +8.5% nih.gov |

| Precision (%RSD) | ≤ 15% (≤ 20% at LOQ) | 8.7% to 13.4% nih.gov |

| Recovery (%) | Consistent and reproducible | Analyte: 87.5%, Internal Standard: 86.4% rjptonline.org |

| Limit of Quantification (LOQ) | Dependent on analyte and application | 50 ng/mL nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Deuterated Tracers

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique where deuterated tracers like this compound are valuable. For a compound to be analyzed by GC, it must be volatile and thermally stable. Polar compounds like N-acetyl-cysteine derivatives often require a chemical derivatization step—such as esterification or silylation—to increase their volatility before injection into the GC system. researchgate.net

In this context, this compound serves as an internal standard that undergoes the same derivatization reaction as the analyte. This corrects for any inconsistencies or incomplete reactions during sample preparation, in addition to compensating for variations during the GC-MS analysis itself. astm.org

A notable phenomenon in GC is the "chromatographic isotope effect," where deuterated compounds may elute slightly earlier from the GC column than their non-deuterated counterparts. nih.gov This is because deuterium atoms are larger than hydrogen atoms, which can slightly alter the molecule's interaction with the stationary phase of the GC column. nih.gov This effect must be considered during method development to ensure that the analyte and internal standard peaks are adequately resolved from each other and from any matrix interferences. Despite this slight chromatographic difference, the deuterated standard remains the best choice for quantification due to its ability to accurately track the analyte through the entire analytical procedure. researchgate.net

Electrophoretic Separation Coupled with Isotope Detection Techniques

Electrophoretic techniques separate molecules based on their differential migration in an electric field. While mass spectrometry is the primary method for distinguishing and detecting isotopes, advanced electrophoretic methods can also achieve isotopic separation, albeit typically with lower resolution for complex molecules compared to MS.

The principle behind electrophoretic isotope separation is that the slight mass difference between isotopologues can lead to small differences in ionic mobility, with lighter ions moving faster than heavier ones under an electric field. google.com Techniques such as Capillary Zone Electrophoresis (CZE) have been successfully used to separate simple inorganic isotopes, such as those of lithium. nih.gov

For a more complex molecule like this compound, separating it from its non-deuterated form by conventional electrophoresis would be challenging and impractical for routine quantitative analysis. However, the coupling of electrophoretic separation with highly sensitive detection techniques is an area of ongoing research. researchgate.net

A more relevant and powerful technique in this domain is Ion Mobility Spectrometry (IMS), often coupled with mass spectrometry (IMS-MS). IMS separates ions in the gas phase based on their size, shape, and charge. While conventional IMS does not typically resolve isotopologues, advanced forms like Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS) have demonstrated the capability to separate peptide isotopomers (isomers with different isotopic label positions). nih.gov This high-resolution separation is based on the differential mobility of ions in high and low electric fields. The application of such advanced IMS techniques could potentially be used to separate this compound from its native form or other isotopic variants, offering an additional dimension of separation and specificity in complex analytical workflows.

Mechanistic Biochemical Investigations Utilizing N Acetyl S Benzyl 2,3,4,5,6 D5 Dl Cysteine

Elucidation of Metabolic Pathways in In Vitro Systems

In vitro systems, such as isolated enzymes and cell-based models, are fundamental for dissecting the specific biochemical transformations a compound undergoes without the complexities of a whole organism.

The metabolism of mercapturic acids like N-acetyl-S-benzyl-L-cysteine involves several key enzymatic steps. The initial and rate-limiting step in the catabolism of many N-acetyl-S-conjugates is deacetylation, which removes the acetyl group to yield the corresponding cysteine S-conjugate.

Research has identified acylase I as the primary enzyme responsible for this reaction in rat kidney cytosol. nih.govcapes.gov.br Studies using porcine kidney acylase I demonstrated that the enzyme has high specificity for N-acetyl-L-cysteine and its S-alkyl derivatives with short, unbranched chains (up to C3). nih.gov Given that N-acetyl-S-benzyl-L-cysteine fits this structural profile, it is a competent substrate for acylase I. The product of this reaction is S-benzyl-L-cysteine.

Following deacetylation, the resulting S-benzyl-L-cysteine can be further metabolized by cysteine S-conjugate β-lyase (C-S lyase). nih.govnih.gov This enzyme catalyzes a β-elimination reaction, cleaving the C-S bond to release a thiol (in this case, benzyl (B1604629) thiol), pyruvate, and ammonia (B1221849). nih.govnih.gov This pathway represents a critical bioactivation step for certain xenobiotics but also serves as a general catabolic route for cysteine conjugates.

| Enzyme | Action | Substrate (Analogue) | Product (Intermediate) |

| Acylase I | Catalyzes deacetylation (hydrolysis) | N-Acetyl-S-benzyl-L-cysteine | S-Benzyl-L-cysteine |

| C-S Lyase | Catalyzes β-elimination (C-S bond cleavage) | S-Benzyl-L-cysteine | Benzyl thiol |

This table is based on data from studies on the non-deuterated analogue.

Cell-based models, particularly isolated hepatocytes, provide a more integrated view of metabolic fate, including cellular uptake, enzymatic processing, and efflux. nih.govtbzmed.ac.ir While specific studies using N-Acetyl-S-benzyl-2,3,4,5,6-d5-DL-cysteine are not prevalent, the behavior of its parent compound, N-acetylcysteine (NAC), and related structures in cell culture is well-documented.

NAC is readily taken up by hepatocytes and other cells. nih.govmpbio.com Inside the cell, it is deacetylated by acylases to provide L-cysteine, which can then be incorporated into glutathione (B108866), a critical endogenous antioxidant. nih.gov Similarly, N-acetyl-S-benzyl-L-cysteine would be expected to be transported into hepatocytes and undergo intracellular deacetylation to S-benzyl-L-cysteine, making it available for further metabolism by enzymes like C-S lyase. nih.gov Studies using human hepatocyte (HepG2) cell lines have demonstrated the protective effects of NAC against DNA damage, highlighting its role in cellular detoxication pathways. insights.bio The use of this compound in such systems would allow for precise quantification of its uptake and the rate of its deacetylation and subsequent metabolism via LC-MS/MS, by distinguishing the tracer from any endogenous, non-labeled analogues. nih.gov

Tracer Studies in Preclinical Animal Models

Preclinical animal models, primarily rodents, are essential for understanding the complete picture of absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole organism.

When administered to rats, N-acetyl-S-benzyl-L-cysteine undergoes a series of biotransformations. The initial steps mirror those seen in vitro: deacetylation to S-benzyl-L-cysteine, followed by C-S lyase action to produce benzyl thiol. nih.gov This thiol intermediate is then further oxidized to benzoic acid. Finally, benzoic acid is conjugated with glycine (B1666218) to form hippuric acid, which is a major terminal metabolite excreted in the urine. nih.gov

Therefore, the administration of this compound to a rat would be expected to produce deuterated versions of these metabolites. The presence of the stable d5-label on the benzyl ring ensures that the label is retained through to the final hippuric acid metabolite.

| Precursor Compound | Identified Biotransformation Products in Rat Urine (Analogue-based) |

| N-Acetyl-S-benzyl-L-cysteine | S-Benzyl-L-cysteine |

| Benzyl thiol (intermediate) | |

| Benzoic Acid (intermediate) | |

| Hippuric Acid (major terminal metabolite) | |

| Unchanged N-Acetyl-S-benzyl-L-cysteine (S-benzylmercapturic acid) |

This table is based on findings from studies administering non-labeled S-benzyl-L-cysteine analogues to rats. nih.govnih.gov

Tracer studies reveal a distinct inter-organ pathway for the metabolism and elimination of cysteine S-conjugates. nih.gov The liver and kidney are the primary organs involved. Following administration, S-benzylcysteine is predominantly taken up by the liver, where it is acetylated to form N-acetyl-S-benzyl-L-cysteine (the mercapturic acid). nih.gov This metabolite is then transported via the bloodstream to the kidneys for efficient elimination.

The primary route of excretion is via the urine. nih.gov In a study with a structurally related compound, S-benzyl-N-malonyl-L-cysteine, 79% of the administered radiolabel was recovered in the urine over three days. nih.gov Another study involving benzyl chloride, which forms S-benzylmercapturic acid as its main metabolite, showed that over 65% of the dose was excreted in the urine within 24 hours. publisso.de These findings strongly suggest a rapid and primary renal clearance for N-acetyl-S-benzyl-L-cysteine and its deuterated tracer.

| Parameter | Finding in Rat Models (Analogue-based) |

| Primary Organs | Liver (Metabolism - Acetylation) |

| Kidney (Excretion) | |

| Excretion Route | Urine |

| Excretion Rate | >65% of dose excreted within 24 hours (based on benzyl chloride data) |

| 79% of dose excreted within 3 days (based on related compound data) |

This table summarizes findings from non-human, non-clinical studies on related compounds. nih.govnih.govpublisso.de

Role in Studying Xenobiotic Biotransformation Pathways (non-human models)

The most critical role of this compound is in the quantitative analysis of xenobiotic metabolism. nih.goveurisotop.commetsol.com S-benzylmercapturic acid is a known urinary biomarker for exposure to the industrial chemicals toluene (B28343) and benzyl chloride. publisso.denih.gov To accurately measure the concentration of this biomarker in biological samples like urine, a robust analytical method is required.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this type of analysis due to its high sensitivity and specificity. nih.govoup.com In these assays, a known amount of a stable isotope-labeled version of the analyte, such as this compound, is added to the sample at the beginning of processing. medchemexpress.comeurisotop.com This "internal standard" behaves almost identically to the non-labeled (endogenous or xenobiotic-derived) analyte through extraction, purification, and ionization.

Because the deuterated standard has a higher mass (M+5) than the natural compound, the mass spectrometer can detect and quantify both molecules simultaneously. oup.com By calculating the ratio of the signal from the native analyte to the signal from the known amount of the internal standard, analysts can correct for any sample loss during preparation or variations in instrument response. This isotope dilution mass spectrometry approach is considered the gold standard for quantitative bioanalysis, enabling the precise determination of exposure levels to certain toxins. nih.govmetsol.commusechem.com

Conjugation Reactions Involving Cysteine Derivatives

Cysteine residues, characterized by their nucleophilic sulfhydryl group, are frequent targets for conjugation reactions with electrophilic molecules. The N-acetylated form, such as N-acetyl-S-benzyl-cysteine, is often used to model the reactivity of cysteine residues within peptides and proteins. The sulfhydryl group of a cysteine derivative can be deprotonated to form a more nucleophilic thiolate, which readily reacts with activated electrophiles. nih.gov

These conjugation reactions are fundamental in various biochemical processes and are exploited for applications like protein labeling and drug development. The kinetics of these reactions can be extremely rapid, depending on the nature of the electrophilic reagent. For instance, quaternized vinyl- and alkynyl-pyridine reagents have been shown to react very quickly with cysteine derivatives. nih.gov The reaction of N-methylated vinylpyridine with a protected cysteine (N-Ac-Cys-NH2) at a 3 mM concentration resulted in 93% conversion to the conjugate in under four minutes. nih.gov

Another important class of reagents for cysteine conjugation involves activated heteroaromatic compounds. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) pathway, where the cysteine thiolate adds to an electron-deficient heteroaromatic ring, displacing a leaving group. nih.gov The reactivity of these compounds can be tuned by adding electron-withdrawing groups to the heteroaromatic system. A systematic study of heteroaromatic sulfones demonstrated that adding a nitro group to a benzothiazole (B30560) sulfone increased the reaction rate with a cysteine derivative by 3300 times compared to the unsubstituted version. nih.gov

| Reagent Class | Example Reagent | Model Cysteine Substrate | Second-Order Rate Constant (k₂) | Reactivity Fold Increase |

| Vinylpyridine | Non-quaternized vinylpyridine (7) | N-Ac-Cys-NH₂ | 0.056 M⁻¹s⁻¹ | 1x |

| Quaternized Vinylpyridine | N-methylated vinylpyridine (10) | N-Ac-Cys-NH₂ | 18.2 M⁻¹s⁻¹ | ~325x |

| Heteroaromatic Sulfone | Methylsulfonylbenzothiazole (MSBT) (19c) | N-Ac-Cys-OMe | 0.5 M⁻¹s⁻¹ | 1x |

| Heteroaromatic Sulfone | Nitro-substituted benzothiazole sulfone (19f) | N-Ac-Cys-OMe | 1651 M⁻¹s⁻¹ | ~3300x |

This table summarizes the reaction rates for different classes of reagents with N-acetylated cysteine derivatives, demonstrating the significant impact of chemical structure on conjugation speed. Data sourced from a study on fast cysteine bioconjugation chemistry. nih.gov

Cleavage and Degradation of S-Benzyl Moieties

The S-benzyl group of compounds like S-benzyl-cysteine and its N-acetylated derivatives can be cleaved and subsequently degraded through specific metabolic pathways. While S-benzyl-L-cysteine itself can act as an inhibitor of sulfur assimilation pathways in organisms like maize, its constituent parts can be processed by microbial systems. nih.gov The cleavage of the thioether bond (C-S) releases the benzyl moiety, which then enters a degradation cascade.

Studies on bacterial consortia have elucidated the metabolic fate of the benzyl group from related compounds like benzyl alcohol, which is an intermediate in the degradation of butyl benzyl phthalate. nih.gov This pathway provides a model for the degradation of the benzyl group once cleaved from the cysteine backbone. The degradation proceeds through oxidation to benzaldehyde, then to benzoic acid, and subsequently to catechol. Catechol undergoes ring cleavage by ortho-cleavage dioxygenase to form cis,cis-muconic acid, which is further metabolized via the beta-ketoadipate pathway into intermediates that enter the tricarboxylic acid (TCA) cycle. nih.gov

A similar degradation pathway is observed in the anaerobic metabolism of toluene, which is initially converted to (R)-benzylsuccinate. This intermediate is degraded via a β-oxidation pathway to benzoyl-CoA and succinyl-CoA. researchgate.net Benzoyl-CoA can then be further metabolized. These pathways demonstrate a common strategy in microorganisms for catabolizing the stable aromatic ring of the benzyl group, funneling its carbon skeleton into central metabolism.

| Initial Moiety (from model compound) | Intermediate 1 | Intermediate 2 | Intermediate 3 | Key Enzyme | Final Metabolic Fate |

| Benzyl alcohol | Benzaldehyde | Benzoic Acid | Catechol | ortho-cleavage dioxygenase | TCA Cycle Intermediates |

| (R)-Benzylsuccinate | (E)-Benzylidenesuccinyl-CoA | (S)-2-Benzoylsuccinyl-CoA | Benzoyl-CoA | Benzoylsuccinyl-CoA thiolase | TCA Cycle Intermediates |

This table outlines the key steps and intermediates in the degradation of the benzyl moiety, based on pathways elucidated from related benzyl-containing compounds. nih.govresearchgate.net

Applications in Advanced Research of Endogenous and Exogenous Metabolism

Research into Biomarker Discovery and Validation in Non-Human Biological Matrices

In the field of toxicology and biomarker discovery, accurate measurement of metabolites is paramount. N-Acetyl-S-benzyl-2,3,4,5,6-d5-DL-cysteine is utilized as an internal standard for the quantification of S-benzyl-N-acetyl-L-cysteine (SBAC), a known urinary biomarker for toluene (B28343) exposure. oup.com The use of a deuterium-labeled standard is essential for correcting for matrix effects and variations in sample processing and instrument response in non-human biological matrices.

For instance, in studies involving animal models exposed to toluene, the addition of a known concentration of this compound to urine samples allows for precise determination of the SBAC concentration by gas chromatography-mass spectrometry (GC/MS). oup.com This method provides excellent linearity for the quantification of SBAC, making it a reliable approach for validating SBAC as a biomarker of toluene exposure in preclinical studies. oup.com

Table 1: Application in Biomarker Discovery| Research Area | Analyte | Internal Standard | Analytical Technique | Significance |

|---|---|---|---|---|

| Toxicology | S-benzyl-N-acetyl-L-cysteine (SBAC) | This compound | Gas Chromatography/Mass Spectrometry (GC/MS) | Accurate quantification of toluene exposure biomarker in non-human urine. oup.com |

Contributions to Understanding Protein Adduct Formation and Degradation (non-human, in vitro)

The formation of protein adducts, where a reactive chemical species covalently binds to a protein, is a key mechanism in cellular toxicity. N-acetylcysteine (NAC) is often used in in vitro experiments to trap reactive metabolites and prevent protein adduction. biorxiv.orgnih.gov While direct studies detailing the use of this compound in this specific context are not prevalent, its role as an internal standard is crucial for quantifying the formation of mercapturic acid conjugates that can arise from the detoxification of reactive species that would otherwise form protein adducts.

In in vitro systems, such as microsomal incubations, researchers can investigate the metabolic activation of xenobiotics. nih.gov The resulting reactive intermediates can be trapped by NAC, forming NAC adducts. By adding this compound as an internal standard, the amount of the non-deuterated NAC adduct formed can be accurately quantified using LC-MS/MS. nih.gov This allows for a precise understanding of the kinetics and pathways of detoxification, providing insight into the potential for protein adduct formation.

Research on Thiol Metabolism and Redox Homeostasis in Model Systems

Thiol-containing molecules, such as cysteine and glutathione (B108866), are central to maintaining redox homeostasis within cells. N-acetylcysteine is known to influence thiol metabolism by serving as a precursor for cysteine and subsequently glutathione synthesis. nih.gov Studies in model systems, such as cell cultures or organelle preparations, are essential for elucidating the intricate details of these pathways.

In such research, this compound can be employed as an internal standard to quantify specific mercapturic acids formed during the metabolism of xenobiotics that perturb thiol homeostasis. The ability to accurately measure these metabolites with high sensitivity using techniques like LC-MS/MS provides researchers with critical data on how model systems respond to oxidative stress and manage the detoxification of harmful compounds. nih.gov This quantitative data is vital for understanding the dynamics of thiol metabolism and the protective mechanisms involved in maintaining redox balance.

Investigation of Cysteine Conjugate Excretion Patterns in Animal Models

The excretion of cysteine conjugates, primarily in the form of mercapturic acids, is a major pathway for the elimination of electrophilic xenobiotics and their reactive metabolites from the body. Investigating the excretion patterns of these conjugates in animal models provides valuable information on the metabolic fate of foreign compounds.

A study on printing workers and sniffers exposed to toluene demonstrated the utility of a deuterium-labeled SBAC as an internal standard for measuring urinary SBAC concentrations. oup.com This same principle is directly applicable to animal model studies. By administering a compound of interest to an animal model and collecting urine samples, researchers can use this compound as an internal standard to accurately quantify the excretion of S-benzyl-N-acetyl-L-cysteine or other structurally related mercapturic acids. oup.com This allows for the determination of the extent of metabolism via the mercapturic acid pathway and provides insights into the detoxification capacity of the animal model.

Table 2: Research Findings Summary| Research Area | Key Finding | Role of this compound |

|---|---|---|

| Biomarker Discovery | Urinary S-benzyl-N-acetyl-L-cysteine is a reliable biomarker for toluene exposure. oup.com | Enables accurate quantification as an internal standard in GC/MS analysis. oup.com |

| Protein Adduct Formation | N-acetylcysteine can trap reactive metabolites, preventing protein adducts. biorxiv.orgnih.gov | Serves as an internal standard for quantifying the formation of mercapturic acid detoxification products. |

| Thiol Metabolism | N-acetylcysteine supplementation influences cellular thiol pools. nih.gov | Facilitates precise measurement of specific mercapturic acids in model systems studying redox homeostasis. |

| Cysteine Conjugate Excretion | Quantification of urinary mercapturic acids reveals metabolic detoxification pathways. oup.com | Acts as an internal standard for accurate measurement of excreted cysteine conjugates in animal models. oup.com |

Future Directions and Emerging Research Avenues for N Acetyl S Benzyl 2,3,4,5,6 D5 Dl Cysteine

Exploration of Novel Analytical Platforms for Enhanced Sensitivity and Specificity

The quantification of biomarkers like S-benzylmercapturic acid from complex biological matrices necessitates highly sensitive and specific analytical methods. N-Acetyl-S-benzyl-2,3,4,5,6-d5-DL-cysteine is instrumental in this context, and its utility is poised to grow with the adoption of next-generation analytical platforms. Hyphenated techniques, which couple separation methods with detection technologies, are at the forefront of this evolution. nih.govwikipedia.org

Future research will likely focus on the application of advanced liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) systems. nih.govescholarship.org Innovations such as ultra-high-performance liquid chromatography (UHPLC) offer faster analysis times and improved resolution, which, when coupled with high-resolution mass spectrometry (HRMS) like Orbitrap or quadrupole time-of-flight (Q-TOF) systems, can significantly enhance the limits of detection and quantification. nih.gov The use of stable isotope-labeled internal standards like this compound is critical in these advanced setups to correct for matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision. nih.govnih.gov

Moreover, the exploration of capillary electrophoresis-mass spectrometry (CE-MS) presents another frontier. nih.gov CE-MS is particularly advantageous for the analysis of polar and charged molecules like mercapturic acids, offering high separation efficiency and minimal sample consumption. The integration of this compound into CE-MS workflows could provide a robust method for high-throughput analysis in large-scale epidemiological or preclinical studies.

Table 1: Comparison of Advanced Analytical Platforms for Mercapturic Acid Analysis

| Analytical Platform | Separation Principle | Key Advantages for Analysis | Role of this compound |

| UHPLC-HRMS | Partitioning between a non-polar stationary phase and a polar mobile phase under high pressure. | High resolution, speed, and sensitivity. nih.gov | Internal standard for accurate quantification and compensation for matrix effects. nih.gov |

| GC-MS | Separation based on volatility and interaction with a stationary phase. | High chromatographic efficiency for volatile compounds (after derivatization). nih.gov | Internal standard for quantification, especially after derivatization to increase volatility. |

| CE-MS | Separation based on electrophoretic mobility in an electric field. nih.gov | High efficiency for polar and charged analytes, low sample volume. nih.gov | Migration time and signal intensity normalization, ensuring reproducibility. |

Integration into Multi-Omics Research in Preclinical Models

The systemic biological response to xenobiotic exposure is complex, involving alterations across the genome, proteome, and metabolome. Multi-omics approaches aim to integrate these different layers of biological information to provide a holistic understanding of physiological and pathological processes. This compound is well-positioned to be a key tool in such preclinical studies, particularly in the fields of metabolomics and proteomics.

In metabolomics, this deuterated compound can be used as an internal standard for the precise quantification of S-benzylmercapturic acid, a downstream product of toluene (B28343) metabolism via the glutathione (B108866) conjugation pathway. frontiersin.org This allows for the accurate assessment of exposure and metabolic capacity in preclinical models. By correlating the levels of this specific biomarker with global metabolomic profiles obtained through untargeted mass spectrometry, researchers can identify novel metabolic perturbations associated with toluene exposure. researchgate.net

In the realm of proteomics, techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) utilize isotopically labeled amino acids to quantify changes in protein abundance. nih.gov While this compound is not directly incorporated into proteins, its use as a quantitative anchor for a key metabolic pathway can provide a crucial link to proteomic changes. For instance, alterations in the expression of glutathione S-transferases (GSTs), the enzymes responsible for the initial conjugation of toluene metabolites, could be correlated with the urinary output of S-benzylmercapturic acid, quantified using its deuterated standard. This integrated analysis can help in identifying specific GST isoforms involved in toluene detoxification in different tissues.

Future preclinical studies in non-human models could therefore employ a multi-omics strategy where this compound is used to provide a quantitative readout of a specific metabolic pathway, which is then integrated with broader proteomic and metabolomic data to build comprehensive models of xenobiotic metabolism and toxicity.

Advanced Isotope Tracking Methodologies in Complex Biological Systems (non-human)

Beyond its role as a passive internal standard, the deuterium (B1214612) label on this compound opens up possibilities for its use in advanced isotope tracking studies in non-human biological systems. These methods aim to trace the metabolic fate of compounds and understand dynamic biological processes in vivo.

One emerging technique is Deuterium Metabolic Imaging (DMI), a magnetic resonance-based method that can visualize the spatial distribution and metabolic conversion of deuterated compounds in real-time. escholarship.org While typically used for substrates like glucose or acetate, the principle could be extended to track the distribution and potential further metabolism of deuterated xenobiotic metabolites like N-Acetyl-S-benzyl-d5-cysteine in preclinical animal models. This could provide invaluable information on tissue-specific accumulation and clearance pathways.

At a microscopic level, Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) allows for the imaging of isotopic labels within cells and tissues with high spatial resolution. nih.gov By administering the deuterated compound to a non-human model system, NanoSIMS could potentially be used to visualize its subcellular localization, providing insights into transport mechanisms and sites of potential toxicity.

Furthermore, the principles of Stable Isotope Probing (SIP), commonly used in microbial ecology to trace nutrient fluxes, could be adapted. wikipedia.org In a preclinical setting, administering the deuterated compound and subsequently analyzing various tissues and biofluids over time would allow for a detailed pharmacokinetic study, tracing the absorption, distribution, metabolism, and excretion (ADME) of the mercapturic acid itself.

Table 2: Potential Applications of Advanced Isotope Tracking for N-Acetyl-S-benzyl-d5-cysteine

| Methodology | Principle | Potential Application for the Compound |

| Deuterium Metabolic Imaging (DMI) | Magnetic resonance imaging of deuterium signals. escholarship.org | In vivo visualization of the compound's distribution and clearance in preclinical models. |

| NanoSIMS | High-resolution mass spectrometry imaging of surfaces. nih.gov | Subcellular localization studies in target tissues to understand transport and accumulation. |

| Stable Isotope Probing (SIP) | Tracing the flow of an isotope through a biological system. wikipedia.org | Detailed pharmacokinetic (ADME) studies of the mercapturic acid pathway. |

Potential for Derivatization to Study Related Biochemical Pathways

Chemical derivatization is a technique used to modify a compound to enhance its analytical properties, such as volatility for GC-MS analysis or ionization efficiency for MS detection. While this compound is already a derivative of cysteine, there is potential for its further derivatization to probe related biochemical pathways.

For instance, the carboxylic acid group of the molecule can be esterified to improve its chromatographic behavior in certain applications. By developing derivatization strategies that are applicable to a range of mercapturic acids, this compound can serve as a model compound and internal standard for the development of broader analytical methods for this class of metabolites.

More significantly, the study of mercapturic acids is intrinsically linked to the glutathione conjugation pathway, a major route for the detoxification of electrophilic compounds. The synthesis of various isotopically labeled mercapturic acid precursors and derivatives, inspired by the structure of this compound, could be a fruitful area of research. These new labeled compounds could be used as probes to study the substrate specificity of different glutathione S-transferase isoforms and the downstream enzymes involved in mercapturic acid formation.

By using a deuterated standard like this compound in in-vitro enzyme assays with non-human derived enzymes, researchers can accurately quantify the formation of the corresponding non-labeled mercapturic acid, thereby determining enzyme kinetics. This approach could be extended to investigate how genetic polymorphisms or the presence of inhibitors affect the efficiency of this crucial detoxification pathway.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to produce N-Acetyl-S-benzyl-2,3,4,5,6-d5-DL-cysteine, and how is its isotopic purity validated?

- Methodological Answer : The compound is synthesized via deuterium labeling of the benzyl group, likely through catalytic hydrogen-deuterium exchange or substitution with deuterated benzyl halides. Isotopic purity (99 atom% D) is validated using high-resolution mass spectrometry (HRMS) and quantitative H NMR. For example, HRMS can detect deviations in mass-to-charge ratios (e.g., m/z shifts corresponding to d5 labeling), while H NMR confirms deuterium distribution across positions 2–6 of the benzyl ring .

Q. Which analytical techniques are critical for distinguishing this compound from its non-deuterated analogs in complex biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is essential. The deuterated benzyl group provides a distinct mass shift (e.g., +5 Da), enabling separation from non-deuterated analogs. Chromatographic parameters (e.g., C18 columns, gradient elution) must be optimized to resolve isotopic variants, as overlapping peaks can cause quantification errors .

Q. How is this compound utilized as an internal standard in clinical metabolomics studies?

- Methodological Answer : It serves as a stable isotope-labeled internal standard (SIL-IS) for quantifying mercapturic acid metabolites (e.g., benzylmercapturic acid) in urine or plasma. Researchers spike known concentrations into samples to correct for matrix effects and instrument variability. Validation parameters include linearity (R > 0.99), precision (CV < 15%), and recovery rates (85–115%) across biological replicates .

Advanced Research Questions

Q. What experimental strategies mitigate deuterium loss in this compound during long-term storage or enzymatic assays?

- Methodological Answer : Deuterium retention depends on storage conditions (e.g., -80°C in inert atmospheres) and avoidance of protic solvents. In enzymatic studies, pre-incubation with deuterium oxide (DO) buffers minimizes back-exchange. Stability tests should include accelerated degradation studies (e.g., 40°C/75% humidity) with LC-MS monitoring to quantify deuterium loss over time .

Q. How do stereochemical differences (DL vs. L isoforms) impact the compound’s pharmacokinetic behavior in in vitro models?

- Methodological Answer : The DL racemic mixture may exhibit divergent absorption and metabolism compared to the L-isoform. Researchers employ chiral chromatography (e.g., CHIRALPAK® columns) to resolve enantiomers, followed by kinetic assays (e.g., microsomal stability tests). For instance, L-isoforms often show faster conjugation rates due to enzyme stereoselectivity, necessitating isoform-specific calibration curves .

Q. What computational approaches are used to model deuterium isotope effects on the compound’s reactivity in thiol-disulfide exchange reactions?

- Methodological Answer : Density functional theory (DFT) simulations calculate kinetic isotope effects (KIEs) by comparing energy barriers for deuterated vs. non-deuterated species. Experimental validation involves stopped-flow spectroscopy to measure reaction rates. For example, deuterium at the benzyl position may reduce reaction rates by 10–20% due to increased bond strength, affecting redox studies .

Data Contradiction & Troubleshooting

Q. How should researchers address discrepancies in deuterium enrichment values reported across independent studies?

- Methodological Answer : Cross-validate isotopic purity using orthogonal techniques:

- HRMS : Confirm exact mass and isotope pattern.

- Elemental analysis : Quantify %D via combustion-IR.

Discrepancies often arise from incomplete labeling during synthesis or deuterium exchange during sample preparation. Standardize protocols for solvent choice (e.g., avoid HO) and storage .

Q. What steps resolve conflicting data on the compound’s stability in alkaline biological matrices?

- Methodological Answer : Perform pH-dependent stability assays (pH 7–9) with LC-MS/MS monitoring. If degradation occurs (e.g., thioether bond cleavage), adjust matrix pH pre-extraction or add stabilizing agents (e.g., EDTA). Conflicting data may stem from variations in matrix composition (e.g., urine vs. plasma) .

Methodological Recommendations

- Synthesis : Use deuterated benzyl chloride (CDCHCl) for S-benzylation to ensure uniform d5 labeling .

- Quantification : Employ a bracketing calibration approach with SIL-IS to correct for ion suppression in MS .

- Data Reporting : Include batch-specific isotopic purity certificates and storage conditions in publications to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.